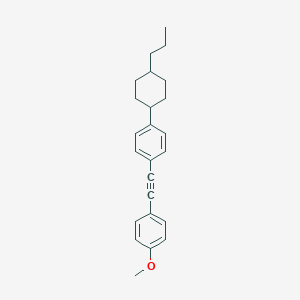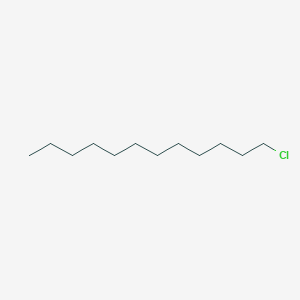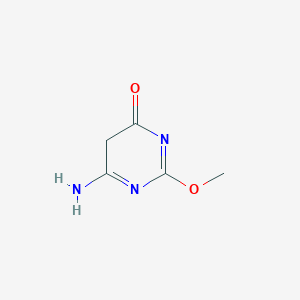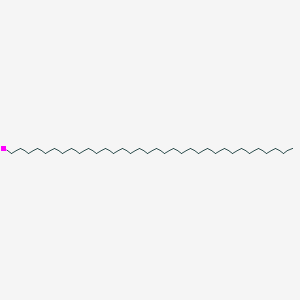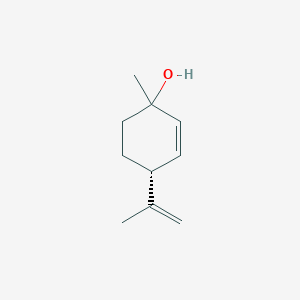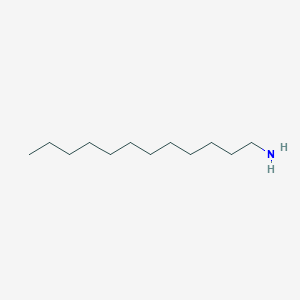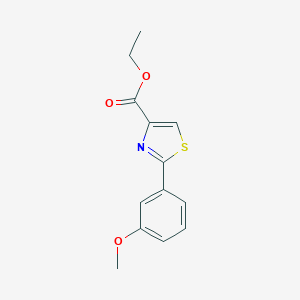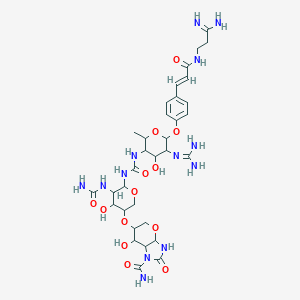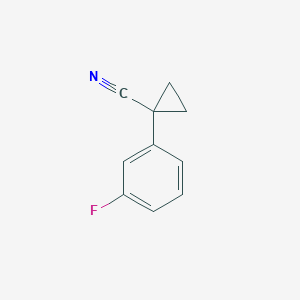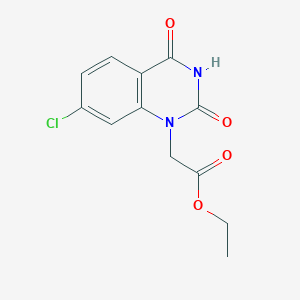
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate
概要
説明
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate, also known as ECDQ, is a chemical compound with potential applications in scientific research. This compound is a derivative of quinazolinone and is synthesized through a multistep process involving the reaction of 2-chloro-4,6-dioxoquinazoline with ethyl glyoxylate. ECDQ has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms.
作用機序
The mechanism of action of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate involves its binding to specific proteins and modulating their activity. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to bind to the ATP-binding site of protein kinases, inhibiting their activity and downstream signaling pathways. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to inhibit phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. The inhibition of these enzymes can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
生化学的および生理学的効果
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to have various biochemical and physiological effects, making it a promising tool for studying cellular processes and disease mechanisms. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to inhibit the activity of protein kinases, leading to changes in cellular signaling pathways. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to inhibit phosphodiesterases, which are involved in the regulation of cyclic nucleotide signaling pathways. The inhibition of these enzymes can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis.
実験室実験の利点と制限
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has several advantages for use in lab experiments. It is a highly pure and stable compound, making it a reliable tool for scientific research. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been shown to have a high affinity for specific proteins, allowing for precise modulation of their activity. However, Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has some limitations for use in lab experiments. It is a relatively complex compound to synthesize, requiring multiple steps and specialized equipment. Additionally, Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has not been extensively studied in vivo, limiting its potential applications in animal models.
将来の方向性
There are several future directions for the use of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate in scientific research. One potential application is in the study of cancer, where Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate could be used to inhibit the activity of specific protein kinases involved in tumor growth and metastasis. Another potential application is in the study of neurodegenerative disorders, where Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate could be used to modulate the activity of phosphodiesterases involved in the regulation of cyclic nucleotide signaling pathways. Additionally, further research is needed to determine the potential applications of Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate in animal models and in clinical settings.
科学的研究の応用
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been used in various scientific research applications due to its ability to bind to specific proteins and modulate their activity. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has been shown to inhibit the activity of various enzymes, including protein kinases and phosphodiesterases, which are involved in cellular signaling pathways. This inhibition can lead to changes in cellular processes such as proliferation, differentiation, and apoptosis. Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate has also been used as a tool to study the mechanisms of diseases such as cancer and neurodegenerative disorders.
特性
CAS番号 |
112733-45-6 |
|---|---|
製品名 |
Ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate |
分子式 |
C12H11ClN2O4 |
分子量 |
282.68 g/mol |
IUPAC名 |
ethyl 2-(7-chloro-2,4-dioxoquinazolin-1-yl)acetate |
InChI |
InChI=1S/C12H11ClN2O4/c1-2-19-10(16)6-15-9-5-7(13)3-4-8(9)11(17)14-12(15)18/h3-5H,2,6H2,1H3,(H,14,17,18) |
InChIキー |
ZISJSCWSNPRDTJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |
正規SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)C(=O)NC1=O |
同義語 |
ETHYL (7-CHLORO-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL)ACETATE |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

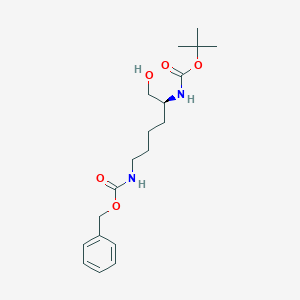
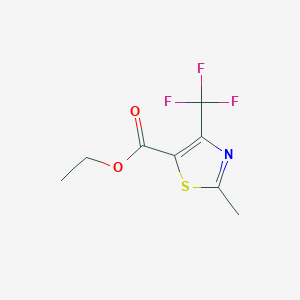
![Benzo[b]thiophene-7-carbonyl chloride](/img/structure/B51202.png)
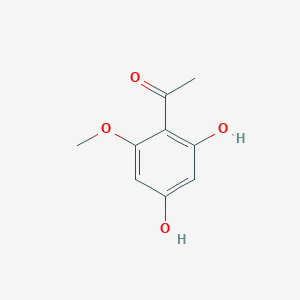
![3-Ethoxyfuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B51206.png)
